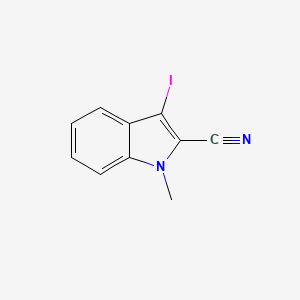
3-Iodo-1-methyl-1H-indole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1-methyl-1H-indole-2-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-indole-2-carbonitrile typically involves the iodination of 1-methyl-1H-indole-2-carbonitrile. One common method includes the use of iodine and potassium hydroxide in an aromatic electrophilic substitution reaction . The reaction is carried out under controlled conditions to ensure the selective iodination at the 3-position of the indole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
3-Iodo-1-methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of indole-2-carboxylic acids or indoline derivatives.
科学研究应用
3-Iodo-1-methyl-1H-indole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-Iodo-1-methyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1-Methylindole-3-carboxaldehyde
- 3-Iodoindole
- 1-Methyl-1H-indole-2-carbonitrile
Uniqueness
3-Iodo-1-methyl-1H-indole-2-carbonitrile is unique due to the presence of both the iodine atom and the nitrile group on the indole ring. This combination imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
属性
CAS 编号 |
490039-74-2 |
|---|---|
分子式 |
C10H7IN2 |
分子量 |
282.08 g/mol |
IUPAC 名称 |
3-iodo-1-methylindole-2-carbonitrile |
InChI |
InChI=1S/C10H7IN2/c1-13-8-5-3-2-4-7(8)10(11)9(13)6-12/h2-5H,1H3 |
InChI 键 |
QXGALILDCZLQRW-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=C1C#N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















